4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862710
InChI: InChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)10(9-4)2-3-11/h11H,2-3H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C7H9BrN2O3
Molecular Weight: 249.06 g/mol

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15862710

Molecular Formula: C7H9BrN2O3

Molecular Weight: 249.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C7H9BrN2O3
Molecular Weight 249.06 g/mol
IUPAC Name 4-bromo-2-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)10(9-4)2-3-11/h11H,2-3H2,1H3,(H,12,13)
Standard InChI Key GIAPLCDZHVFKBM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1Br)C(=O)O)CCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with bromine at the C4 position, a methyl group at C3, a 2-hydroxyethyl group at N1, and a carboxylic acid moiety at C5. This arrangement confers both polar and hydrophobic regions, enabling diverse reactivity and solubility profiles. The IUPAC name, 4-bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, reflects this substitution pattern .

Structural Confirmation

Key spectral data for structural elucidation include:

  • ¹H NMR: Expected signals for the hydroxyethyl group (δ 3.6–4.0 ppm, -CH₂OH), methyl group (δ 2.1–2.3 ppm, -CH₃), and carboxylic acid (δ 12–13 ppm, -COOH).

  • MS (ESI): Molecular ion peak at m/z 249.06 (M⁺) with isotopic patterns consistent with bromine .

PropertyValue for Target CompoundComparable Compound (C₅H₅BrN₂O₂)
Molecular Weight249.06 g/mol205.01 g/mol
DensityNot reported1.93 g/cm³
Boiling PointNot reported347.4°C
SolubilityPolar aprotic solventsModerate in ethanol, DMSO

The hydroxyethyl group likely enhances water solubility compared to simpler alkyl-substituted pyrazoles .

Synthesis and Derivatives

Synthetic Routes

A plausible synthesis pathway, adapted from methods for related bromopyrazoles , involves:

Step 1: Condensation Reaction
Diethyl butynedioate reacts with 2-hydroxyethylhydrazine to form 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid ethyl ester.

Step 2: Bromination
Treatment with phosphorus tribromide (PBr₃) replaces the hydroxyl group at C4 with bromine, yielding ethyl 4-bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylate.

Step 3: Hydrolysis
Saponification using aqueous NaOH converts the ester to the carboxylic acid, producing the target compound .

Optimization Considerations

  • Yield Improvement: Catalytic Lewis acids (e.g., ZnCl₂) during bromination may enhance efficiency .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .

Functional Derivatives

The carboxylic acid group enables derivatization into:

  • Amides: Reaction with amines forms bioactive amides, as seen in neutrophil chemotaxis inhibitors .

  • Esters: Ethyl esters are intermediates in antitubercular agents .

Applications in Pharmaceutical Research

Case Study: tert-Butyl Carbamate Derivatives

Hydrolysis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate analogs yields amines for kinase inhibitors . Adapting this to the hydroxyethyl variant could improve solubility in lead compounds.

Agrochemistry

Brominated pyrazoles are precursors to herbicides and insecticides. The hydroxyethyl group may reduce environmental persistence compared to fully halogenated analogs.

Future Research Directions

Unanswered Questions

  • Thermal Stability: DSC analysis to determine decomposition temperatures.

  • Biological Screening: In vitro assays against cancer cell lines or microbial targets.

Synthetic Innovations

  • Green Chemistry: Explore microwave-assisted synthesis to reduce reaction times .

  • Asymmetric Catalysis: Introduce chirality for enantioselective drug candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator